Welcome to the BenchChem Online Store!
molecular formula C15H32O8P2 B8469291 Tetraethyl (dimethylethoxycarbonylethylidene)bisphosphonate

Tetraethyl (dimethylethoxycarbonylethylidene)bisphosphonate

Cat. No. B8469291
M. Wt: 402.36 g/mol
InChI Key: MFOLGIDRWLGNLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08946144B2

Procedure details

Ester 40 (2.1 g, 5.2 mmol) was stirred in TFA (12 mL) for 2.5 min and concentrated under reduced pressure. Crude acid 41 was purified by flash chromatography (gradient elution 100% ethyl acetate-10% methanol/ethyl acetate). Acid 41 was obtained as a white solid (1.35 g, 75%). 1H NMR (400 MHz, CDCl3) δ 1.28-1.39 (m, 12H), 2.86 (dt, J=16.1, 6.3, 2H), 3.12 (tt, J=24.0, 6.3, 1H), 4.13-4.26 (m, 8H).
Name
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Acid 41
[Compound]
Name
solid
Yield
75%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][P:4]([CH:9]([P:18]([O:23][CH2:24][CH3:25])([O:20][CH2:21][CH3:22])=[O:19])[CH2:10][C:11]([O:13]C(C)(C)C)=[O:12])([O:6][CH2:7][CH3:8])=[O:5])[CH3:2]>C(O)(C(F)(F)F)=O>[CH2:21]([O:20][P:18]([CH:9]([P:4]([O:6][CH2:7][CH3:8])([O:3][CH2:1][CH3:2])=[O:5])[CH2:10][C:11]([OH:13])=[O:12])([O:23][CH2:24][CH3:25])=[O:19])[CH3:22]

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C)OP(=O)(OCC)C(CC(=O)OC(C)(C)C)P(=O)(OCC)OCC
Name
Quantity
12 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Crude acid 41 was purified by flash chromatography (gradient elution 100% ethyl acetate-10% methanol/ethyl acetate)

Outcomes

Product
Name
Acid 41
Type
product
Smiles
C(C)OP(=O)(OCC)C(CC(=O)O)P(=O)(OCC)OCC
[Compound]
Name
solid
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.